2-甲氧基噻唑

描述

Synthesis Analysis

The synthesis of 2-Methoxythiazole derivatives involves various chemical pathways, including thermal or diethyl ether-boron trifluoride mediated intramolecular cyclization of corresponding N-(2,2-dimethoxyethyl) dithiocarbamic acid esters (Lee et al., 1991). Additionally, a one-pot synthesis method has been described for 2-methylthio-1,3-oxazoles, offering advantages such as high selectivity and facile introduction of different substitutions in the heterocyclic ring (Alvarez-Ibarra et al., 1989).

Molecular Structure Analysis

The molecular structure of 2-Methoxythiazole derivatives has been characterized using various spectroscopic techniques. For instance, the structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole was determined through crystallography, highlighting its triclinic space group and the presence of two independent molecules in the asymmetric unit (Ebert et al., 2012).

Chemical Reactions and Properties

2-Methoxythiazole and its derivatives undergo various chemical reactions, demonstrating a range of properties. Electrophilic and nucleophilic substitution reactions in triazole N-oxides and N-methoxytriazolium salts showcase the compound's reactivity, enabling the introduction of diverse substituents into the triazole nucleus (Begtrup et al., 1981).

Physical Properties Analysis

The physical properties of 2-Methoxythiazole derivatives are influenced by their molecular structure. For instance, the synthesis and characterization of specific derivatives reveal insights into their melting points, elemental composition, and spectral properties, which are crucial for understanding their behavior and potential applications (Božić et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-Methoxythiazole derivatives, including their reactivity and interaction with various reagents, are key to their utility in synthetic chemistry. The preparation of 2-Cyano-6-methoxybenzothiazole through the Sandmeyer cyanation reaction demonstrates the compound's versatility and the potential for efficient synthesis of complex molecules (Toya et al., 1992).

科学研究应用

合成2-烷基硫代-4,5-二氢-5-甲氧基噻唑:通过N-(2,2-二甲氧乙基)二硫代氨基甲酸酯的分子内环化,开发了一种制备2-烷基硫代-4,5-二氢-5-甲氧基噻唑的方法。这种方法对于合成2-甲氧基噻唑的衍生物具有重要意义,可以有各种应用(Lee et al., 1991)。

氨基噻唑-芍药酚衍生物的抗癌潜力:合成并表征的新型氨基噻唑-芍药酚衍生物对人类胃腺癌和结肠腺癌细胞表现出高抗癌潜力。这项研究突显了2-甲氧基噻唑衍生物在开发抗癌药物中的潜在用途(Tsai et al., 2016)。

抗类奎尔感应化合物:从2-甲氧基噻唑合成的4-(邻甲氧基苯基)-2-氨基噻唑表现出抗细菌活性,并在铜绿假单胞菌中表现出类奎尔感应介导的生物膜抑制作用。这一发现对于开发新的抗菌剂具有重要意义(More et al., 2012)。

数字pH荧光传感:合成了2-(N-氧化吡啶基)-5-甲氧基噻唑,并研究了它们的光学性质,展示了在急剧pH变化中的数字型荧光响应。这项研究为使用小型荧光物质进行pH传感开辟了应用(Zheng et al., 2012)。

抗癌剂-2-苯基噻唑-4-羧酰胺衍生物:合成的取代的2-苯基噻唑-4-羧酰胺衍生物作为潜在的细胞毒性剂显示出对各种人类癌细胞系的良好活性。这表明了2-甲氧基噻唑衍生物在癌症治疗中的潜力(Aliabadi et al., 2010)。

医药化学中2-氨基噻唑的最新发展:一篇综述讨论了2-氨基噻唑核心在各种治疗领域的药物中的应用,包括抗癌、抗肿瘤、抗糖尿病和抗癫痫活性。这突显了2-甲氧基噻唑衍生物在医药上的广泛应用(Das et al., 2016)。

安全和危害

作用机制

Target of Action

Thiazole derivatives, such as methimazole, are known to inhibit the actions of thyroid peroxidase, leading to a reduction in thyroid hormone synthesis .

Mode of Action

The exact method through which methimazole inhibits this step is unclear .

Biochemical Pathways

Thiazoles are well-known intermediates in the synthesis of clinically important heterocycles

属性

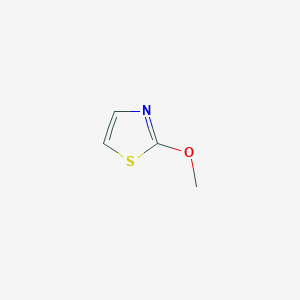

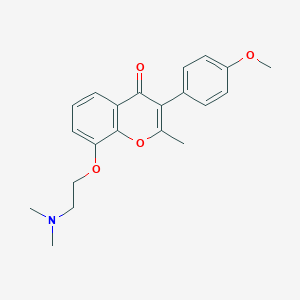

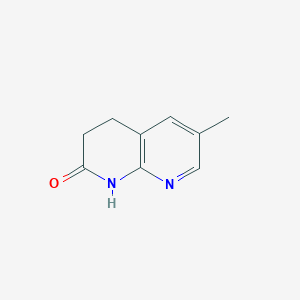

IUPAC Name |

2-methoxy-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c1-6-4-5-2-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJRDTKNLLMJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341744 | |

| Record name | 2-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxythiazole | |

CAS RN |

14542-13-3 | |

| Record name | 2-Methoxythiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-Methoxythiazole in corrosion inhibition?

A1: While the provided abstracts [, ] don't specifically detail the mechanism of 2-Methoxythiazole in corrosion inhibition, they suggest it acts as a component in a complex corrosion inhibitor formula. The abstract of patent CN104882688A [] indicates that 2-Methoxythiazole, alongside other thiazoles and organic amines, likely adsorbs onto the steel surface. This adsorption is attributed to the heteroatoms present in the 2-Methoxythiazole molecule. This adsorption layer then acts as a barrier, isolating the steel from the corrosive acidic environment and thus providing protection.

Q2: Are there any studies on the performance of corrosion inhibitors containing 2-Methoxythiazole at high temperatures?

A2: Yes, patent CN104882688A [] specifically mentions that the corrosion inhibitor formulation containing 2-Methoxythiazole exhibits good stability at high temperatures, specifically between 140-180°C. This stability makes the formulation suitable for acidizing high-temperature stratum in oil and gas fields, where traditional corrosion inhibitors might degrade. The patent claims the corrosion rate of the metal in these conditions meets the first-grade index of the industry standard, offering significant protection to underground equipment and pipelines.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

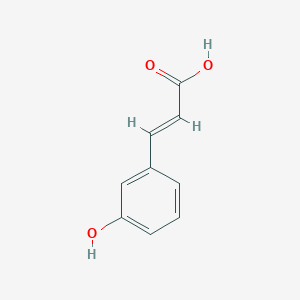

![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)